molecular formula C17H24N6O4 B2883097 Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate CAS No. 923435-58-9

Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate

Cat. No. B2883097
CAS RN: 923435-58-9
M. Wt: 376.417
InChI Key: LYRFSAYJWQYABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate is a useful research compound. Its molecular formula is C17H24N6O4 and its molecular weight is 376.417. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclisation Reactions and Synthesis

Cyclisation reactions play a crucial role in the synthesis of complex organic compounds, including triazines and other heterocyclic compounds. For example, research by Lavergne, Viallefont, and Daunis (1975) explored the cyclisation reactions involving ethyl acetoacetate and 3,4-diamino-5-oxo-dihydro-1,2,4-triazines, leading to various bicyclic products. Such studies are foundational for understanding how to manipulate similar compounds for desired reactions and products (Lavergne et al., 1975).

Antimicrobial and Antiviral Applications

Compounds with complex structures, such as the one you're inquiring about, often exhibit biological activities that can be harnessed for antimicrobial and antiviral purposes. For instance, Alper-Hayta and colleagues (2006) synthesized new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives and investigated their antimicrobial activities. Research like this indicates the potential for complex organic molecules to contribute to the development of new antimicrobial agents (Alper-Hayta et al., 2006).

Chemical Synthesis and Characterization

The synthesis and characterization of complex organic molecules are critical for expanding our understanding of their properties and potential applications. Studies focusing on the synthesis of related compounds, such as those by Elnagdi et al. (1988), provide valuable methodologies and insights that could be applied to the synthesis and study of Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate (Elnagdi et al., 1988).

Potential Pharmacological Applications

The structural complexity of compounds similar to Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate suggests they could have pharmacological applications. For example, compounds synthesized by Metz and Specker (1975) demonstrated lipid-lowering effects in preclinical studies, indicating the potential of similar compounds in therapeutic applications (Metz & Specker, 1975).

properties

IUPAC Name

ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4/c1-6-8-21-15(25)13-14(20(5)17(21)26)18-16-22(9-12(24)27-7-2)19-10(3)11(4)23(13)16/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRFSAYJWQYABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)OCC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17486382

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